molecular formula C10H11N5O3 B13951620 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide CAS No. 380623-95-0

3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide

Cat. No.: B13951620
CAS No.: 380623-95-0
M. Wt: 249.23 g/mol
InChI Key: PHHFVGPXZKMDBZ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2H-tetrazol-5-yl)benzamide (CAS: 380623-95-0) is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring and a tetrazole moiety linked via an amide bond. The tetrazole group, a nitrogen-rich heterocycle, is known to enhance metabolic stability and bioavailability in medicinal chemistry, making this compound a candidate for drug development .

Properties

CAS No.

380623-95-0

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C10H11N5O3/c1-17-7-4-3-6(5-8(7)18-2)9(16)11-10-12-14-15-13-10/h3-5H,1-2H3,(H2,11,12,13,14,15,16)

InChI Key

PHHFVGPXZKMDBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 5-aminotetrazole.

    Amide Formation: The 3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 5-aminotetrazole in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its tetrazole ring can mimic carboxylic acids, making it a valuable tool in the design of enzyme inhibitors.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide can be used in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

3,4-Dimethoxy-N-(5-Phenyl-1H-pyrazol-3-yl)benzamide

  • Structural Difference : Replaces tetrazole with a pyrazole ring.
  • Binding Affinity : Exhibits a binding energy of -8.57 kcal/mol with FGFR-1, forming hydrogen bonds with Glu A:562 and Ala A:564, along with hydrophobic interactions .

SCH 900822 (Glucagon Receptor Antagonist)

  • Structure : Contains a tetrazole linked to a benzamide via a methyl group, with additional spiro-diazepine and dichlorophenyl groups.
  • Activity : Potent glucagon receptor antagonist (IC₅₀ < 10 nM), highlighting the role of tetrazole in enhancing receptor binding and metabolic stability .

Analogues with Modified Benzamide Substituents

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Difference : Lacks a tetrazole; instead, a phenethylamine side chain is attached.
  • Synthesis : Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) .

2-Hydroxy-N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-D)

  • Structural Difference : Introduces a hydroxyl group at the 2-position of the benzamide.
  • Activity : The hydroxyl group may enhance solubility but reduce lipophilicity, altering pharmacokinetic profiles .

Analogues with Therapeutic Potential in Other Targets

NS5 RdRp Inhibitors (Compounds 27 and 29)

  • Structure: Feature sulfonyl groups (e.g., quinolin-8-ylsulfonyl) instead of tetrazole.
  • Activity : Inhibit viral RNA-dependent RNA polymerase (RdRp), demonstrating the versatility of benzamide scaffolds in targeting diverse enzymes .

WO 2012/006202 (Compound 31)

  • Structure : Integrates a tetrazole with a tetrahydrobenzo[d]thiazole moiety.
  • Application : Patent example for regenerative pharmacology in COPD, emphasizing the role of tetrazole in stabilizing complex architectures .

Key Data Tables

Table 1: Binding Energy Comparison with FGFR-1

Compound Binding Energy (kcal/mol) Key Interactions Reference
3,4-Dimethoxy-N-(2H-tetrazol-5-yl)benzamide Not reported N/A -
3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide -8.57 Hydrogen bonds (Glu A:562, Ala A:564); π-alkyl interactions

Table 2: Structural and Functional Comparison

Compound Key Features Pharmacological Notes Reference
3,4-Dimethoxy-N-(2H-tetrazol-5-yl)benzamide Tetrazole, 3,4-dimethoxy Potential kinase/receptor modulation
SCH 900822 Tetrazole, spiro-diazepine Glucagon receptor antagonist (IC₅₀ < 10 nM)
Rip-B Phenethylamine, 3,4-dimethoxy Simplified structure for solubility studies

Biological Activity

3,4-Dimethoxy-N-(2H-tetrazol-5-yl)benzamide is an organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide is C16H15N5O3C_{16}H_{15}N_5O_3, with a molecular weight of approximately 325.32 g/mol. The presence of methoxy groups at the 3 and 4 positions on the benzene ring enhances its solubility and reactivity, while the tetrazole moiety contributes significantly to its biological activity.

Research indicates that 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide acts primarily as an agonist for the G protein-coupled receptor 35 (GPR35) . This receptor is involved in various signaling pathways that influence biological processes such as inflammation, pain perception, and possibly cancer progression . The compound's unique structure enables effective binding to GPR35, activating downstream signaling pathways that can lead to physiological effects beneficial in therapeutic contexts.

Antimicrobial Properties

3,4-Dimethoxy-N-(2H-tetrazol-5-yl)benzamide exhibits notable antibacterial and antifungal activities. It has been tested against various microbial strains, showing potential as a candidate for developing new antimicrobial agents.

Anticancer Effects

The compound's anticancer properties have also been explored. Studies have indicated that it may selectively target specific cancer cell lines, inhibiting their proliferation. The mechanism involves interference with cellular signaling pathways crucial for tumor growth and survival.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • GPR35 Agonism : In a dynamic mass redistribution (DMR) assay using HT-29 cells (which express GPR35), 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide demonstrated significant agonistic activity comparable to known reference compounds .
  • Antimicrobial Testing : In vitro tests revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This positions it as a promising candidate for further development in antimicrobial therapies.
  • Anticancer Activity : In various cancer cell lines, including those resistant to conventional treatments, the compound exhibited cytotoxic effects at micromolar concentrations. These findings suggest its potential utility in cancer therapeutics .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
N-[2-(1H-tetrazol-5-yl)phenyl]benzamideLacks methoxy groupsPotential GPR35 agonist
3,5-DimethoxybenzamideLacks tetrazole ringDoes not exhibit tetrazole-related activities
N-(2-propyl-2H-tetrazol-5-yl)benzamideDifferent alkyl substitutionVaries in solubility and reactivity

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